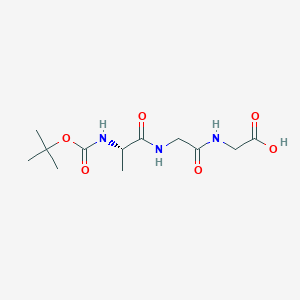![molecular formula C36H53NaO5S B039513 Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate CAS No. 113267-17-7](/img/structure/B39513.png)
Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate, commonly known as STPP, is a white crystalline powder that is widely used in various industrial applications. This compound is a sodium salt of a polyphosphate ester of phenol sulfonic acid. It is an important ingredient in detergents, food additives, and water treatment chemicals. STPP has been extensively studied for its chemical properties, synthesis method, and various applications in scientific research.
Mécanisme D'action
STPP acts as a chelating agent by forming stable complexes with metal ions. It binds to metal ions such as calcium, magnesium, and iron, and prevents them from reacting with other compounds. STPP also acts as a surfactant by reducing the surface tension of water, which enhances the solubility of hydrophobic compounds. The mechanism of action of STPP depends on the concentration, pH, and temperature of the solution.
Effets Biochimiques Et Physiologiques
STPP has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes such as phosphatases and proteases, which are involved in various metabolic pathways. STPP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. However, the physiological effects of STPP on human health are not well understood, and further research is needed to evaluate its safety and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
STPP has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in large quantities. It is also a versatile compound that can be used in various applications such as protein purification, chromatography, and drug delivery. However, STPP has some limitations in lab experiments. It can interfere with the activity of some enzymes and proteins, which can affect the accuracy of the results. STPP can also form complexes with metal ions that are essential for some biological processes, which can affect the physiological functions of cells.
Orientations Futures
There are several future directions for the research on STPP. One area of research is the development of new synthesis methods that can produce STPP with higher purity and yield. Another area of research is the evaluation of the safety and toxicity of STPP on human health and the environment. Further research is also needed to explore the potential applications of STPP in drug delivery, gene therapy, and environmental analysis. The development of new analytical techniques for the detection and quantification of STPP in complex matrices is also an important area of research.
Méthodes De Synthèse
STPP can be synthesized by reacting sodium carbonate with phosphoric acid and phenol. The reaction produces sodium phenoxide, which is then reacted with phosphorus pentoxide to form STPP. The synthesis process involves multiple steps, and the purity of the product depends on the reaction conditions and the quality of the starting materials. The purity of STPP can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Applications De Recherche Scientifique
STPP has a wide range of applications in scientific research. It is used as a surfactant and dispersant in various biological and biochemical assays. STPP is also used as a buffer and stabilizer in protein purification and chromatography. It is used in the preparation of liposomes, which are widely used in drug delivery and gene therapy. STPP is also used as a chelating agent for heavy metal ions in environmental analysis and wastewater treatment.
Propriétés
Numéro CAS |
113267-17-7 |
|---|---|
Nom du produit |
Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate |
Formule moléculaire |
C36H53NaO5S |
Poids moléculaire |
620.9 g/mol |
Nom IUPAC |
sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate |
InChI |
InChI=1S/C36H54O5S.Na/c1-28(2)13-8-14-29(3)15-9-16-30(4)17-10-18-31(5)19-11-20-32(6)21-12-22-33(7)23-24-34-27-35(37)25-26-36(34)41-42(38,39)40;/h13,15,17,19,21,23,25-27,37H,8-12,14,16,18,20,22,24H2,1-7H3,(H,38,39,40);/q;+1/p-1/b29-15+,30-17+,31-19+,32-21+,33-23+; |
Clé InChI |
KZRNDKRJTAFZFC-UHFFFAOYSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)[O-])OS(=O)(=O)O)/C)/C)/C)/C)/C)C.[Na+] |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)[O-])OS(=O)(=O)O)C)C)C)C)C)C.[Na+] |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)[O-])OS(=O)(=O)O)C)C)C)C)C)C.[Na+] |
Synonymes |
hexaprenylhydroquinone sulfate HPQS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



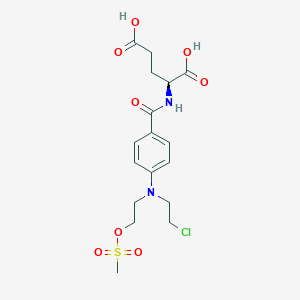
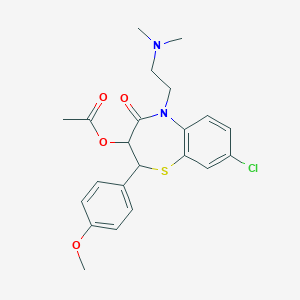

![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
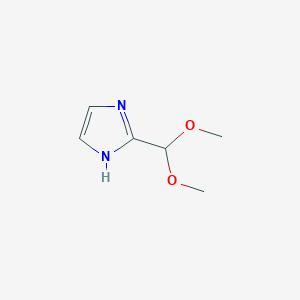
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)
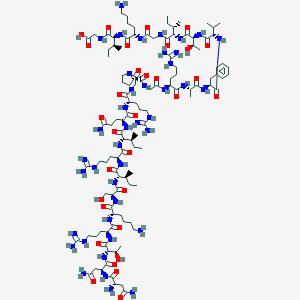
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
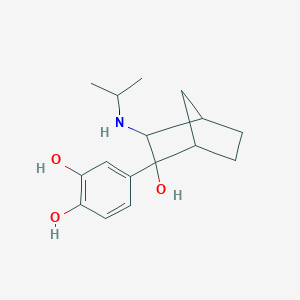
![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)

